Cas no 303985-72-0 (4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile)

4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(ALLYLAMINO)-2-[(2-CHLOROBENZYL)SULFANYL]-6-PHENYL-5-PYRIMIDINECARBONITRILE
- 5-Pyrimidinecarbonitrile, 2-[[(2-chlorophenyl)methyl]thio]-4-phenyl-6-(2-propen-1-ylamino)-
- 4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile
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4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646628-10mg |
4-(Allylamino)-2-((2-chlorobenzyl)thio)-6-phenylpyrimidine-5-carbonitrile |
303985-72-0 | 98% | 10mg |
¥872.00 | 2024-05-20 | |
A2B Chem LLC | AI70196-1mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile |
303985-72-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI70196-5mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile |
303985-72-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI70196-500mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile |
303985-72-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646628-1mg |
4-(Allylamino)-2-((2-chlorobenzyl)thio)-6-phenylpyrimidine-5-carbonitrile |
303985-72-0 | 98% | 1mg |
¥509.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646628-5mg |
4-(Allylamino)-2-((2-chlorobenzyl)thio)-6-phenylpyrimidine-5-carbonitrile |
303985-72-0 | 98% | 5mg |
¥627.00 | 2024-05-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899948-1g |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile |
303985-72-0 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
TRC | A144425-0.5mg |
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile |
303985-72-0 | 0.5mg |
$ 50.00 | 2022-06-08 | ||
TRC | A144425-1mg |
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile |
303985-72-0 | 1mg |
$ 80.00 | 2022-06-08 | ||
A2B Chem LLC | AI70196-10mg |
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile |
303985-72-0 | >90% | 10mg |
$240.00 | 2024-04-20 |
4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile Related Literature
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on 4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile
Professional Introduction to Compound with CAS No. 303985-72-0 and Product Name: 4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile
The compound in question, identified by the CAS number 303985-72-0, is a sophisticated organic molecule belonging to the pyrimidine class, characterized by its intricate structural framework. The product name, 4-(Allylamino)-2-(2-chlorobenzyl)sulfanyl-6-phenyl-5-pyrimidinecarbonitrile, provides a detailed insight into its chemical composition, highlighting key functional groups such as the allylamino, chlorobenzylsulfanyl, and phenyl substituents, as well as the presence of a cyano group at the 5-position of the pyrimidine ring. This unique arrangement of substituents endows the compound with distinct chemical properties and potential biological activities.
Recent advancements in medicinal chemistry have underscored the significance of pyrimidine derivatives in drug discovery. Pyrimidines are heterocyclic aromatic compounds that mimic the structure of nucleic acid bases, making them valuable scaffolds for developing therapeutic agents targeting various diseases. Among these derivatives, those incorporating sulfur-containing functional groups have garnered particular attention due to their enhanced binding affinity and metabolic stability. The sulfanyl moiety in this compound is strategically positioned at the 2-position of the pyrimidine ring, which is known to modulate interactions with biological targets.
The allylamino group at the 4-position introduces a reactive double bond, enabling further functionalization through various chemical transformations. This feature is particularly useful in medicinal chemistry for generating libraries of analogs with tailored biological profiles. Moreover, the chlorobenzylsulfanyl substituent contributes to the compound's lipophilicity and can influence its pharmacokinetic properties. The combination of these structural elements suggests that this compound may exhibit promising activities in contexts where precise molecular recognition is required.
Recent studies have demonstrated that pyrimidine-based compounds can serve as potent inhibitors of kinases and other enzymes involved in cancer progression. The presence of a cyano group at the 5-position of the pyrimidine ring is particularly noteworthy, as cyano-substituted pyrimidines have been shown to enhance binding interactions with protein targets. This structural motif is often exploited in drug design to improve affinity and selectivity. Furthermore, the phenyl ring at the 6-position can be leveraged to fine-tune solubility and metabolic clearance, critical factors in drug development.
The potential applications of this compound are broad and span multiple therapeutic areas. In oncology, for instance, pyrimidine derivatives have been extensively investigated for their ability to inhibit tyrosine kinases and other enzymes driving tumor growth. The specific arrangement of substituents in this compound may confer selectivity over off-target enzymes, reducing side effects associated with current therapies. Additionally, its structural features make it a candidate for developing treatments against inflammatory diseases and infectious pathogens.
In vitro studies have begun to explore the biological activity of this compound, revealing intriguing preliminary results. Initial assays suggest that it interacts with specific protein targets with high affinity, potentially modulating signaling pathways relevant to disease processes. The allylamino group has been particularly interesting in these studies, as it provides a handle for further derivatization to optimize potency and selectivity. Collaborative efforts between synthetic chemists and biochemists are now focused on elucidating detailed mechanisms of action and identifying optimal lead compounds for clinical development.
The synthesis of this compound represents a testament to modern synthetic methodologies, combining traditional organic reactions with advanced techniques such as transition-metal-catalyzed cross-coupling reactions. The strategic placement of functional groups requires meticulous planning to ensure high yields and purity. Recent advances in catalysis have made it possible to achieve complex transformations under mild conditions, reducing environmental impact while improving efficiency. These innovations are crucial for scalable production and commercialization.
As research progresses, computational modeling will play an increasingly important role in optimizing lead compounds like this one. Molecular docking simulations can predict binding modes and affinities with high accuracy, guiding medicinal chemists toward more effective derivatives. The integration of experimental data with computational insights will accelerate the drug discovery process, bringing new treatments to patients more rapidly than ever before.
The broader implications of this work extend beyond individual compounds to foster innovation across multiple disciplines. By leveraging structural diversity and functional group interplay, researchers can uncover novel therapeutic strategies applicable to a wide range of diseases. The continued exploration of pyrimidine derivatives underscores their enduring relevance in modern medicine and highlights their potential as next-generation therapeutics.
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